2-(Piperidin-2-yl)cycloheptane-1,3-dione
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Overview
Description
2-(Piperidin-2-yl)cycloheptane-1,3-dione is a compound that features a piperidine ring fused to a cycloheptane ring with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)cycloheptane-1,3-dione can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both piperidine and cycloheptane moieties. This can be done using various catalysts and reaction conditions to facilitate the formation of the desired product. For example, the hydrogenation of unsaturated intermediates using cobalt, ruthenium, or nickel-based nanocatalysts can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)cycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(Piperidin-2-yl)cycloheptane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)cycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cycloheptane-based molecules. Examples are:
2-Piperidinone: A simpler piperidine derivative with a single ketone group.
Cycloheptanone: A cycloheptane derivative with a single ketone group.
Uniqueness
2-(Piperidin-2-yl)cycloheptane-1,3-dione is unique due to its fused ring structure and the presence of two ketone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-piperidin-2-ylcycloheptane-1,3-dione |
InChI |
InChI=1S/C12H19NO2/c14-10-6-1-2-7-11(15)12(10)9-5-3-4-8-13-9/h9,12-13H,1-8H2 |
InChI Key |
JSUFKJWQCYGMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2C(=O)CCCCC2=O |
Origin of Product |
United States |
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